molecular formula C24H24N4O2S B8754835 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(1-piperazinyl)-

Cat. No. B8754835
M. Wt: 432.5 g/mol
InChI Key: RLHVALFZYWIMDI-UHFFFAOYSA-N
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Patent
US08841304B2

Procedure details

4-Chloro-3-methyl-5-phenyl-1-(phenyl sulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.300 g, 0.784 mmol) and piperazine (0.675 g, 7.84 mmol) were placed in NMP (1 mL) and heated to 200° C. in a microwave for 1 hour. The reaction was then poured into water and extracted with MTBE. The combined organic fractions were dried, filtered, and concentrated to give the crude product 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine (0.339 g, 100% yield), which was used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][N:5]=[C:4]2[N:14]([S:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH:15]=[C:16]([CH3:17])[C:3]=12.[NH:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.O>CN1C(=O)CCC1>[CH3:17][C:16]1[C:3]2[C:4](=[N:5][CH:6]=[C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:2]=2[N:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)[N:14]([S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])[CH:15]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1C1=CC=CC=C1)N(C=C2C)S(=O)(=O)C2=CC=CC=C2
Step Two
Name
Quantity
0.675 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CN(C2=NC=C(C(=C21)N2CCNCC2)C2=CC=CC=C2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.339 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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